BENGHE Foundational & Exploratory

Check Availability & Pricing

Methyl 3-amino-4-bromobenzoate molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 3-amino-4-bromobenzoate

Cat. No.: B1308262

An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: A Core Building Block in
Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Methyl 3-amino-4-bromobenzoate is a strategically functionalized aromatic compound that
has emerged as a critical starting material and intermediate in the fields of organic synthesis
and drug discovery. Its unique trifunctional arrangement—an amine, a bromine atom, and a
methyl ester on a benzene scaffold—offers medicinal chemists a versatile platform for
constructing complex molecular architectures. The differential reactivity of these groups allows
for sequential, site-selective modifications, making it a highly sought-after building block. This
guide provides an in-depth analysis of its physicochemical properties, validated synthesis
protocols, and its pivotal role in the development of advanced therapeutics, particularly as a
component in Proteolysis Targeting Chimeras (PROTACS). The content herein is intended for
researchers, medicinal chemists, and drug development professionals seeking to leverage this
compound in their synthetic programs.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of Methyl 3-amino-4-
bromobenzoate is essential for its effective use in experimental design. The key identifiers and
computed physicochemical parameters are summarized below.
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Property Value Source(s)

methyl 3-amino-4-

IUPAC Name [1]
bromobenzoate

CAS Number 46064-79-3 [1][2]

Molecular Formula CsHsBrNO2 [11[2]

Molecular Weight 230.06 g/mol [1][2]

Monoisotopic Mass 228.97384 Da [1]

_ COC(=0)C1=CC(=C(C=C1)Br)

Canonical SMILES N [1]
GPMSTDWXXKAKCT-

InChiKey [1]
UHFFFAOYSA-N

XLogP3-AA (Predicted) 1.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor
ydrog p 3 (1]
Count

Synthesis and Purification Methodology

The most common and reliable route to Methyl 3-amino-4-bromobenzoate is the esterification
of its corresponding carboxylic acid precursor, 3-amino-4-bromobenzoic acid. This method is
advantageous due to the commercial availability of the starting material and the high efficiency
of the reaction.

Recommended Synthesis Protocol: Fischer
Esterification via Acyl Chloride Intermediate

This protocol employs thionyl chloride (SOCI2) in methanol, a robust method for converting
carboxylic acids to methyl esters.

Causality of Reagent Choice:
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» Methanol (MeOH): Serves as both the solvent and the nucleophile for the esterification.
Using it in excess drives the reaction equilibrium towards the product, maximizing yield.

o Thionyl Chloride (SOCI2): Acts as a dehydrating and activating agent. It reacts with the
carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate
is much more electrophilic than the parent carboxylic acid, readily reacting with methanol.
The byproducts of this reaction, sulfur dioxide (SOz) and hydrogen chloride (HCI) gas, are
volatile and escape the reaction mixture, further driving the reaction to completion.

Step-by-Step Protocol:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in methanol (approx. 10-20 mL per
gram of acid).

e Cooling: Cool the suspension to 0°C in an ice bath. This is crucial for controlling the initial
exothermic reaction upon addition of thiony! chloride.

» Reagent Addition: Add thionyl chloride (2.0-2.5 eq.) dropwise to the cooled, stirring
suspension over 15-30 minutes.[2] The slow addition prevents a rapid temperature increase
and excessive gas evolution.

o Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to
reflux (approx. 65°C). Maintain reflux for 12-24 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).[2]

o Work-up:

o Cool the mixture to room temperature and remove the solvent (excess methanol) under
reduced pressure using a rotary evaporator.[2]

o Carefully neutralize the residue by adding a saturated aqueous solution of sodium
bicarbonate (NaHCOs) until gas evolution ceases. This step quenches any remaining acid
and HCI.[2]

o Extract the agueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
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e Purification:

o Combine the organic layers and dry over anhydrous magnesium sulfate (MgSOa) or
sodium sulfate (Na2S0a4).[2]

o Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.

o Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate
gradient as the eluent, to yield pure Methyl 3-amino-4-bromobenzoate.[]

Synthesis Workflow Diagram
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Reagents & Solvents

(S-Amino-4-bromobenzoic AcicD (Methanol (Solvent/NucIeophiIeD (Thionyl Chloride (ActivatorD

Proce‘;s Steps

1. Mix Acid & Methanol
(Suspend at 0°C)

2. Add SOCI2 Dropwise
(Forms Acyl Chloride)

3. Heat to Reflux
(12-24h)

4, Solvent Removal

(Rotary Evaporation)

5. Neutralization
(ag. NaHCO:s)

6. Extraction
(Ethyl Acetate)

7. Purification
(Column Chromatography)

Final I;'roduct

Methyl 3-amino-4-bromobenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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